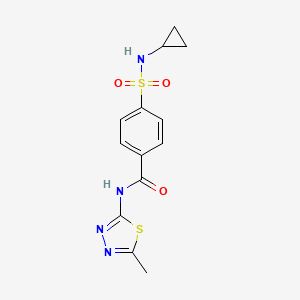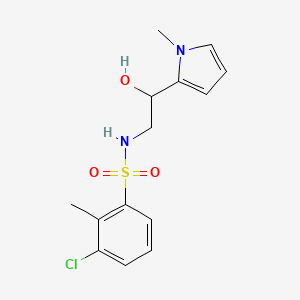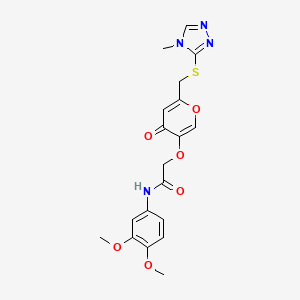
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as compound 1, is a novel small molecule inhibitor that has shown potential in scientific research applications. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it an interesting target for further research.
Wirkmechanismus
Compound 1 works by binding to the active site of certain enzymes and inhibiting their activity. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 can alter the expression of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. In animal studies, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been found to have anti-inflammatory effects and to reduce the severity of certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 in lab experiments is that it has been shown to be relatively non-toxic to cells and animals at therapeutic doses. This makes it a potentially safer alternative to other HDAC inhibitors that have been studied for their anti-cancer effects. However, one limitation of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 is that it is relatively new and has not yet been extensively studied in vivo. More research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1. One area of interest is its potential use in combination with other drugs to enhance their efficacy. For example, it has been shown to enhance the effects of certain chemotherapeutic agents in cancer cells. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of these diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 and to identify additional targets for its therapeutic use.
Synthesemethoden
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been reported in several scientific publications. One method involves the reaction of m-tolylmethanesulfonamide with 4-trifluoromethylbenzaldehyde in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 2-bromoethanol to yield N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1. Another method involves the reaction of m-tolylmethanesulfonamide with 4-(trifluoromethyl)benzyl bromide in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with sodium hydroxide and 2-chloroethanol to yield N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential use in treating various diseases, including cancer and inflammation. It has been found to inhibit the activity of certain enzymes that play a role in these diseases. In addition, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-12-3-2-4-13(9-12)11-25(23,24)21-10-16(22)14-5-7-15(8-6-14)17(18,19)20/h2-9,16,21-22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCGDJYKWNVDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2823034.png)
![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)




![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)